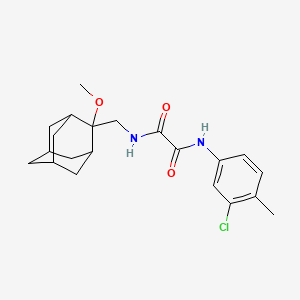

N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide

Beschreibung

N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chloro-4-methylphenyl group at the N1 position and a methoxyadamantane moiety at the N2 position. The adamantane group is notable for enhancing metabolic stability and lipophilicity, which may improve blood-brain barrier penetration and pharmacokinetic properties . This compound belongs to a broader class of oxalamides, which are studied for their antiviral, antibacterial, and enzyme-inhibitory activities .

Eigenschaften

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O3/c1-12-3-4-17(10-18(12)22)24-20(26)19(25)23-11-21(27-2)15-6-13-5-14(8-15)9-16(21)7-13/h3-4,10,13-16H,5-9,11H2,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPBOTSFMJFCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the chlorinated phenyl group: This step involves the reaction of the intermediate with 3-chloro-4-methylaniline.

Attachment of the methoxyadamantane moiety: This is done through a nucleophilic substitution reaction, where the adamantane derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Wissenschaftliche Forschungsanwendungen

N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Possible use in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The following table highlights structural differences and similarities among oxalamide derivatives:

Structure-Activity Relationships (SAR)

- Adamantane vs. Aryl Groups : Adamantane at N2 (target compound) likely increases lipophilicity and membrane permeability compared to 4-methoxyphenethyl (Compound 29) or benzyloxy (Compound 10) groups .

- Halogen Effects : The 3-chloro-4-methylphenyl group (target compound) may enhance receptor binding compared to unsubstituted phenyl analogs due to electron-withdrawing effects .

Biologische Aktivität

N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide is with a molecular weight of 394.9 g/mol. The compound features a chloro-substituted aromatic ring and an adamantane derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H24ClN2O3 |

| Molecular Weight | 394.9 g/mol |

| CAS Number | 1797090-83-5 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Research indicates that compounds similar to N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide may exhibit EGFR inhibition . This inhibition is crucial in the treatment of various cancers by preventing the proliferation of cancer cells that express the epidermal growth factor receptor (EGFR) .

Therapeutic Applications

The compound's structure suggests potential applications in treating cancers or infections. For instance, studies have shown that oxalamide derivatives can inhibit cell growth in various cancer cell lines . Moreover, the adamantane moiety is known for its antiviral properties, particularly against influenza viruses .

Case Studies

- EGFR Inhibition : A study demonstrated that similar oxalamide compounds effectively inhibited EGFR activity in vitro, leading to reduced cell viability in cancer cell lines .

- Antiviral Activity : Research on adamantane derivatives indicated significant antiviral effects against influenza A virus, showcasing the potential of this compound class in antiviral therapies .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of N1-(3-chloro-4-methylphenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

In Vivo Studies

Preliminary animal studies have shown promising results regarding the pharmacokinetics and bioavailability of similar compounds. The efficacy of these compounds in reducing tumor size and improving survival rates in animal models has been documented .

Safety and Toxicity

Toxicological assessments are vital for determining the safety profile of new compounds. Early studies suggest that while some derivatives exhibit cytotoxicity towards cancer cells, they show minimal toxicity towards normal cells at therapeutic doses .

Q & A

Q. How can researchers optimize the synthesis of this oxalamide derivative?

Methodological Answer: Synthesis optimization involves controlling reaction conditions such as temperature, solvent choice, and stoichiometry. For example, a protocol analogous to oxalamide synthesis (e.g., ) uses triethylamine as a base in 1,4-dioxane at 10°C for 6 hours to facilitate nucleophilic substitution . Reagent purity and dropwise addition of chloro acetyl chloride are critical to minimize side reactions. For adamantane-containing analogs (e.g., ), chlorination with phosphorus pentachloride in toluene under reflux may improve yields .

Q. What spectroscopic techniques confirm the structural integrity of the compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for oxalamide, C-Cl stretch at ~750 cm⁻¹) .

- NMR : Use ¹H NMR to resolve methyl groups (δ 2.1–2.5 ppm) and adamantyl protons (δ 1.5–2.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) and quaternary adamantyl carbons .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <3 ppm error .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of adamantane functionalization?

Methodological Answer: The adamantane moiety’s rigid cage structure (1R,3S,5r,7r configuration) influences regioselectivity. Computational modeling (e.g., DFT) can predict steric and electronic effects during methoxy-adamantane substitution. Experimental validation via X-ray crystallography or NOE NMR experiments can resolve spatial arrangements .

Q. What strategies address discrepancies in reaction yields reported across studies?

Methodological Answer: Yields for adamantane derivatives vary (11–51% in ) due to steric hindrance and solvent effects. Systematic studies should:

Q. How can in silico modeling predict biological activity or stability?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using PubChem-derived 3D structures .

- QSAR : Correlate substituent effects (e.g., chloro-methylphenyl vs. methoxyadamantyl) with logP and bioavailability .

- Degradation Pathways : DFT calculations predict hydrolysis susceptibility of the oxalamide bond under acidic/basic conditions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of the oxalamide linkage?

Methodological Answer: Contradictions may arise from storage conditions or analytical methods.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.

- pH-Dependent Stability : Compare hydrolysis rates in buffers (pH 1–10) to identify labile conditions .

- Alternative Linkages : Replace oxalamide with urea or carbamate groups and compare stability profiles .

Experimental Design Tables

Q. Table 1: Comparison of Synthesis Protocols for Oxalamide Derivatives

| Parameter | Protocol A () | Protocol B () |

|---|---|---|

| Solvent | 1,4-Dioxane | Toluene |

| Base | Triethylamine | N/A (Chlorination step) |

| Temperature | 10°C | Reflux (~110°C) |

| Yield Range | 45–60% | 11–51% |

| Key Reagent | Chloro acetyl chloride | Phosphorus pentachloride |

Q. Table 2: Spectroscopic Signatures

| Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| Oxalamide (C=O) | 1680–1700 | - | 165–170 |

| Adamantyl (CH₂) | - | 1.5–2.0 (m) | 30–40 (quaternary C) |

| 3-Chloro-4-methylphenyl | 740 (C-Cl) | 2.3 (s, CH₃), 7.2 (Ar) | 135–140 (Ar-Cl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.